Mirogabalin
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Overview
Description
Mirogabalin, also known as this compound, is a novel compound with significant pharmacological properties. It is a bicyclic compound with a unique structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin involves multiple steps. One common method includes the following steps:
Stage 1: A 4 N hydrochloric acid-ethyl acetate solution is added to tert-butyl (1R,5S,6S)-[6-(tert-butoxycarbonylaminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetate and stirred at room temperature for 1 hour.
Stage 2: The solvent is distilled off under reduced pressure, and the residue is dissolved in dichloromethane.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Mirogabalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mirogabalin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Mirogabalin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters such as glutamate and substance P, leading to reduced neuronal excitability and pain transmission . The compound’s high affinity and prolonged dissociation rate for the α2δ-1 subunit contribute to its sustained analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: Another α2δ ligand used for similar therapeutic purposes.
Gabapentin: A well-known α2δ ligand with a similar mechanism of action.
Uniqueness
Mirogabalin is unique due to its higher binding affinity and slower dissociation rate for the α2δ-1 subunit compared to pregabalin and gabapentin . This results in more potent and longer-lasting analgesic effects, making it a promising candidate for treating chronic pain conditions.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15) |
InChI Key |
FTBQORVNHOIASH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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